molecular formula C7H4ClFO3 B14063271 3-Chloro-4-fluoro-5-hydroxybenzoic acid

3-Chloro-4-fluoro-5-hydroxybenzoic acid

Cat. No.: B14063271
M. Wt: 190.55 g/mol
InChI Key: YYCGSIRXDDSMGZ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-hydroxybenzoic acid (molecular formula: C₇H₄ClFO₃) is a halogenated benzoic acid derivative featuring substituents at the 3-, 4-, and 5-positions of the aromatic ring. Its structure includes a carboxylic acid group (position 1), chlorine (position 3), fluorine (position 4), and a hydroxyl group (position 5). This compound is notable as a synthetic intermediate in antimicrobial drug development, particularly for 3-quinolinecarboxylic acid derivatives . The electron-withdrawing effects of chlorine and fluorine enhance the acidity of the carboxylic acid, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.

Properties

Molecular Formula

C7H4ClFO3

Molecular Weight

190.55 g/mol

IUPAC Name

3-chloro-4-fluoro-5-hydroxybenzoic acid

InChI

InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12)

InChI Key

YYCGSIRXDDSMGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)F)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Sequential Chlorination and Fluorination

A foundational approach involves modifying 4-hydroxybenzoic acid through directed halogenation. The hydroxy group at position 4 activates the aromatic ring for electrophilic substitution, favoring ortho and para positions. However, achieving meta-substitution (positions 3 and 5) necessitates protective strategies or alternative directing groups.

Methodology :

  • Protection of Hydroxy Group :
    • The hydroxy group is protected as a methoxy ether using methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide (DMF).
    • Intermediate : 4-methoxybenzoic acid.
  • Chlorination :

    • Chlorine is introduced at position 3 using sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst.
    • Reaction Conditions : 60–80°C, 6–8 hours.
    • Intermediate : 3-chloro-4-methoxybenzoic acid.
  • Fluorination :

    • Fluorine displacement of the para-methoxy group is achieved using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at reflux.
    • Intermediate : 3-chloro-4-fluoro-5-methoxybenzoic acid.
  • Deprotection :

    • The methoxy group is cleaved using BBr₃ in dichloromethane, yielding the final product.

Yield : 65–72% over four steps.

Challenges and Optimizations

  • Regioselectivity Issues : Competing ortho/para halogenation necessitates precise stoichiometry and catalytic control.
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance fluoride ion nucleophilicity but may complicate purification.

Multi-Step Synthesis via Nitro Intermediate Reduction

Nitration and Functional Group Interconversion

This route leverages nitro groups as temporary directing and protecting groups, enabling sequential functionalization.

Methodology :

  • Nitration of 3,4-Dichlorobenzoic Acid :
    • Nitration at position 5 using fuming HNO₃ and H₂SO₄ at 0–5°C.
    • Intermediate : 3,4-dichloro-5-nitrobenzoic acid.
  • Fluorine Displacement :

    • Substitution of chloride at position 4 with fluoride using potassium fluoride (KF) in DMSO at 120°C.
    • Intermediate : 3-chloro-4-fluoro-5-nitrobenzoic acid.
  • Nitro Reduction :

    • Catalytic hydrogenation with Pd/C and H₂ in methanol reduces the nitro group to amine.
    • Intermediate : 3-chloro-4-fluoro-5-aminobenzoic acid.
  • Diazotization and Hydrolysis :

    • Treatment with NaNO₂/HCl forms the diazonium salt, followed by hydrolysis in H₂O at 70°C to yield the hydroxy group.

Yield : 58–64% over four steps.

Critical Analysis

  • Byproduct Formation : Incomplete fluorination or over-reduction during hydrogenation necessitates rigorous purification.
  • Scalability : Pd/C catalyst recycling and solvent recovery improve cost-efficiency in industrial settings.

Nucleophilic Aromatic Substitution (NAS) Approaches

Direct Fluorination of Chlorinated Precursors

NAS exploits electron-deficient aromatic rings for fluoride substitution, often requiring activating groups.

Methodology :

  • Synthesis of 3,5-Dichloro-4-hydroxybenzoic Acid :
    • Chlorination of 4-hydroxybenzoic acid using Cl₂ gas in acetic acid.
  • Fluorine Substitution :
    • Reaction with anhydrous KF in sulfolane at 160°C for 24 hours replaces chloride at position 4.

Yield : 45–50%.

Limitations

  • High Temperatures : Energy-intensive conditions increase operational costs.
  • Side Reactions : Competing hydrolysis of the carboxylic acid group requires pH control.

Oxidation of Substituted Benzaldehyde Precursors

Aldehyde to Carboxylic Acid Conversion

This method avoids direct ring functionalization by focusing on side-chain oxidation.

Methodology :

  • Synthesis of 3-Chloro-4-Fluoro-5-Hydroxybenzaldehyde :
    • Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene with acetyl chloride, followed by oxidation of the methyl group to aldehyde using CrO₃.
  • Oxidation to Carboxylic Acid :
    • Treatment with KMnO₄ in alkaline conditions converts the aldehyde to the carboxylic acid.

Yield : 50–55%.

Comparison of Synthetic Routes

Method Key Steps Yield (%) Advantages Disadvantages
Halogenation of 4-HBA Protection, Cl/F substitution, deprotection 65–72 High regioselectivity Multiple protection steps
Nitro Reduction Nitration, F substitution, reduction 58–64 Scalable, uses inexpensive reagents Byproduct formation
NAS Direct F substitution 45–50 Fewer steps High energy input
Aldehyde Oxidation Friedel-Crafts, oxidation 50–55 Avoids ring halogenation Low overall yield

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-5-hydroxybenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-fluoro-5-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can modulate inflammatory responses, contributing to its potential anti-inflammatory properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positioning and Electronic Effects

The biological and chemical properties of benzoic acid derivatives are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications
3-Chloro-4-fluoro-5-hydroxybenzoic acid Cl (3), F (4), OH (5) C₇H₄ClFO₃ Antimicrobial intermediate; moderate acidity due to EWG effects
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid Cl (3), F (2,4), OH (5) C₇H₃ClF₂O₃ Higher acidity (two F atoms); 70% synthetic yield via nitration/diazotization
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid ClSO₂ (3), F (5), CH₃ (4) C₈H₆ClFO₄S Strong acidity (chlorosulfonyl EWG); used in sulfonamide drug synthesis
3-Chloro-4-ethoxy-5-fluorobenzoic acid Cl (3), OEt (4), F (5) C₉H₇ClFO₃ Reduced acidity (ethoxy EDG); increased lipophilicity for drug absorption
4-(5-Chloro-2-fluorophenyl)benzoic acid Cl (5), F (2) on biphenyl C₁₃H₈ClFO₂ Biphenyl structure; potential kinase inhibition

Key : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Acidity and Reactivity

  • Target Compound : The chlorine (meta to COOH) and fluorine (para) enhance acidity via inductive effects. The hydroxyl group (ortho) may form intramolecular hydrogen bonds, slightly reducing acidity compared to analogs with additional EWGs .
  • 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid : The additional fluorine at position 2 increases acidity further, making it more reactive in coupling reactions for drug synthesis .
  • 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic Acid : The chlorosulfonyl group (strong EWG) results in significantly higher acidity (predicted pKa ~1-2) compared to the target compound (pKa ~2.5–3) .

Biological Activity

3-Chloro-4-fluoro-5-hydroxybenzoic acid (CFHBA) is a halogenated aromatic compound that has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of the biological activity of CFHBA, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C7H4ClFNO3
  • CAS Number: 53984-36-4

Physical Properties:

  • Melting Point: Data not available
  • Solubility: Soluble in organic solvents, limited solubility in water.

Mechanisms of Biological Activity

CFHBA exhibits several biological activities attributed to its structural features, particularly the presence of halogen atoms which can influence its reactivity and interaction with biological molecules.

  • Antimicrobial Activity:
    • CFHBA has shown potential antimicrobial properties against various bacterial strains. Studies indicate that halogenated benzoic acids can disrupt bacterial cell membranes, leading to cell lysis and death.
  • Antioxidant Properties:
    • The compound's hydroxyl group is thought to contribute to its antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells, which is associated with various diseases, including cancer.
  • Enzyme Inhibition:
    • CFHBA has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of protocatechuate 3,4-dioxygenase, impacting the degradation of aromatic compounds in microbial metabolism.

Case Study 1: Antimicrobial Effects

A study demonstrated that CFHBA exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, revealing that CFHBA could effectively inhibit bacterial growth at low concentrations.

Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus25

Case Study 2: Antioxidant Activity

In vitro assays measured the antioxidant capacity of CFHBA using the DPPH radical scavenging method. The results indicated that CFHBA scavenged free radicals effectively, with an IC50 value comparable to known antioxidants such as ascorbic acid.

CompoundIC50 (µM)
Ascorbic Acid30
CFHBA35

Case Study 3: Enzyme Inhibition

Research on CFHBA's interaction with protocatechuate 3,4-dioxygenase revealed that it acts as a competitive inhibitor. Kinetic studies indicated a significant increase in the Km value for protocatechuate in the presence of CFHBA, suggesting that it could be utilized to modulate metabolic pathways in microbial degradation processes.

Environmental Impact

The biodegradability of CFHBA has also been a focus of research due to its environmental implications. Studies indicate that microbial communities can degrade CFHBA under anaerobic conditions, transforming it into less harmful metabolites such as phenol and benzoate. This pathway is significant for bioremediation efforts aimed at mitigating pollution from chlorinated aromatic compounds.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-chloro-4-fluoro-5-hydroxybenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves multi-step halogenation and hydroxylation reactions. A critical challenge is avoiding over-halogenation or premature deprotection of sensitive groups. For example, chlorination of precursor benzoic acids (e.g., 4-fluorobenzoic acid) requires controlled temperatures (e.g., 0–5°C) and catalysts like FeCl₃ to minimize side products . Protecting groups (e.g., methyl esters) may be used to stabilize the hydroxyl moiety during fluorination . Post-synthesis, recrystallization in ethanol/DMF mixtures improves purity (>95%) .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Combine chromatographic (HPLC) and spectroscopic techniques:

  • HPLC : Use a C18 column with acetonitrile/water mobile phase to detect impurities (<2% threshold) .
  • NMR : Look for diagnostic peaks: δ 7.2–7.5 ppm (aromatic protons), δ 10.5 ppm (broad -OH), and δ 160–165 ppm (¹⁹F NMR for fluorine) .
  • Melting Point : Compare experimental mp (e.g., 160–165°C) with literature values to confirm crystallinity .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Due to potential irritancy and carcinogenic risks (e.g., from chloro intermediates):

  • Use fume hoods, nitrile gloves, and safety goggles during synthesis .
  • Store separately from oxidizers/strong bases to prevent hazardous reactions .
  • Neutralize acidic waste with bicarbonate before disposal .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of halogenation in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution. Electron-withdrawing groups (e.g., -COOH, -F) direct halogens to meta/para positions. For example, fluorine’s ortho/para-directing effect explains preferential chlorination at position 3 in the presence of -OH at position 5 .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations or split NMR peaks)?

  • Methodological Answer :

  • Dynamic Effects : Split peaks may arise from rotational isomerism. Variable-temperature NMR (e.g., 25–80°C) can identify slow conformational exchange .
  • Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., dihalogenated isomers) .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning, especially for fluorine’s electron-withdrawing impact on ring geometry .

Q. How does the hydroxyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The -OH group enables derivatization (e.g., esterification, glycosylation) for drug discovery. For instance:

  • Ester Prodrugs : React with acyl chlorides to improve bioavailability. Monitor stability in simulated gastric fluid (pH 1.2–6.8) .
  • Metal Coordination : The hydroxyl and carboxylate groups chelate metals (e.g., Cu²⁺), relevant for designing metalloenzyme inhibitors .

Q. What advanced techniques characterize the compound’s solid-state properties for material science applications?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature materials) .
  • Powder XRD : Compare experimental patterns with simulated data (e.g., Mercury 4.3 software) to confirm polymorphism .
  • Solubility Studies : Use Hansen solubility parameters to optimize co-crystals with polymers for enhanced formulation .

Methodological Notes

  • Synthesis Optimization : Prioritize stepwise halogenation over one-pot methods to control regiochemistry .
  • Data Validation : Cross-reference PubChem or Kanto Reagent catalogs for physical/spectral benchmarks .
  • Safety Compliance : Adopt protocols from pharmaceutical intermediate guidelines (e.g., PPE, waste segregation) .

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